molecular formula C5H8N2O3 B11921870 (R)-6-Oxopiperazine-2-carboxylic acid CAS No. 1240590-33-3

(R)-6-Oxopiperazine-2-carboxylic acid

Cat. No.: B11921870
CAS No.: 1240590-33-3
M. Wt: 144.13 g/mol
InChI Key: YFTIUIRRLXUUIK-GSVOUGTGSA-N
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Description

®-6-Oxopiperazine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the oxo group at the sixth position and the carboxylic acid group at the second position makes this compound unique and versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Oxopiperazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl oxalate with ethylenediamine, followed by cyclization and subsequent oxidation to introduce the oxo group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods: In industrial settings, the production of ®-6-Oxopiperazine-2-carboxylic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-6-Oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) facilitate the formation of esters and amides.

Major Products: The major products formed from these reactions include hydroxyl derivatives, esters, and amides, which can be further utilized in various chemical syntheses.

Scientific Research Applications

®-6-Oxopiperazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ®-6-Oxopiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and carboxylic acid moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are essential for its therapeutic applications.

Comparison with Similar Compounds

    Piperazine: A simpler analog without the oxo and carboxylic acid groups.

    2,6-Dioxopiperazine: Contains two oxo groups but lacks the chiral center.

    N-Acetylpiperazine: Features an acetyl group instead of the carboxylic acid.

Uniqueness: ®-6-Oxopiperazine-2-carboxylic acid is unique due to its chiral nature and the presence of both oxo and carboxylic acid groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1240590-33-3

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

(2R)-6-oxopiperazine-2-carboxylic acid

InChI

InChI=1S/C5H8N2O3/c8-4-2-6-1-3(7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1

InChI Key

YFTIUIRRLXUUIK-GSVOUGTGSA-N

Isomeric SMILES

C1[C@@H](NC(=O)CN1)C(=O)O

Canonical SMILES

C1C(NC(=O)CN1)C(=O)O

Origin of Product

United States

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